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Compound of Interest

4-(2-lodophenoxy)-2-methylbutan-
2-ol

Cat. No.: B8446125

Compound Name:

Executive Summary

4-(2-lodophenoxy)-2-methylbutan-2-ol (C11H15102) is a functionalized aryl ether intermediate,
distinguished by its tertiary alcohol moiety and an ortho-iodine handle on the aromatic ring. This
structural combination makes it a valuable building block for the synthesis of benzofuran
derivatives, pharmaceutical candidates (e.g., SERMs), and material science monomers via
Ullmann or Suzuki-Miyaura coupling.

Due to its specific application as a transient intermediate, direct experimental physical property
data is sparse in open literature. This guide provides predicted physicochemical parameters
based on Group Contribution Methods (GCM) and structural analogues, followed by definitive
experimental protocols for isolation and characterization.

Chemical Identity & Structural Analysis[1][2][3][4]
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Attribute Detail

IUPAC Name 4-(2-lodophenoxy)-2-methylbutan-2-ol
Molecular Formula C11H15102

Molecular Weight 306.14 g/mol

SMILES CC(C)(O)ccoci=cc=Ccc=C1l

A 2-iodophenyl ether linked via an ethyl chain to
o a tertiary alcohol (2-methylbutan-2-ol core).[1][2]

Structure Description o o
The bulky iodine at the ortho position introduces

significant steric hindrance and polarizability.

Physical Properties (Predicted & Estimated)

The following values are derived from comparative analysis with structurally similar compounds
(e.g., 4-phenoxy-2-methylbutan-2-ol and 2-iodophenol) and ACD/Labs Percepta predictors.

Melting Point and Boiling Point
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Property Predicted Value Confidence Context & Analysis

Decomposition is

highly likely before
Boiling Point (atm) 335°C £ 25°C Medium reaching this

temperature at

atmospheric pressure.

Recommended
isolation method. The
iodine atom
Boiling Point 145-155°C @ 1 High significantly elevates
(Vacuum) mmHg BP compared to the
non-iodinated
analogue (~260°C

atm).

Likely a low-melting
solid or viscous oil at
room temperature.
The ortho-iodine
disrupts crystal
Melting Point 35-45°C Medium )
packing compared to
para-isomers, but the
high molecular weight
promotes

solidification.

Estimated. Requires
Flash Point ~156°C Low closed-cup
verification.

Solubility & Partitioning

e LogP (Octanol/Water): ~3.2 (Lipophilic).

o Solubility: Insoluble in water. Highly soluble in organic solvents (Dichloromethane, Ethyl
Acetate, THF, Toluene).
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e pKa: ~15 (Tertiary alcohol, effectively neutral in aqueous media).

Experimental Determination Protocols

To validate the predicted values, the following standardized protocols should be employed.

Boiling Point Determination (Vacuum Distillation)

Objective: Determine the boiling point while purifying the compound.

e Setup: Short-path distillation apparatus with a vacuum manifold and a calibrated digital
manometer.

e Procedure:

o

Charge the crude oil into the boiling flask with a magnetic stir bar.

[¢]

Apply high vacuum (< 1 mmHg). Allow the system to equilibrate for 10 minutes.

[e]

Slowly ramp the heating bath temperature.

[e]

Record the vapor temperature (

) and pressure (

) when the first steady drop is collected.

o Correction: Convert to atmospheric equivalent using the Clausius-Clapeyron equation or a
nomograph for reporting.

Melting Point Determination (DSC)

Objective: Precise determination of the solid-liquid transition.
 Instrument: Differential Scanning Calorimeter (DSC).
e Protocol:

o Seal 2-5 mg of the solid sample in an aluminum pan.
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o Equilibrate at 0°C.
o Ramp temperature at 5°C/min to 100°C.
o Record the onset temperature (
) as the melting point, not the peak maximum.

Synthesis & Isolation Context

The physical properties of this compound dictate its synthesis strategy. The high boiling point
necessitates vacuum distillation or column chromatography for purification, rather than simple
atmospheric distillation.

Synthesis Pathway (Williamson Ether Synthesis)

Reaction: Nucleophilic substitution of 4-chloro-2-methylbutan-2-ol by 2-iodophenol.

» Reagents: 2-lodophenol (1.0 eq), 4-Chloro-2-methylbutan-2-ol (1.2 eq), Potassium
Carbonate (

, 2.0 eq), Potassium lodide (KI, 0.1 eq, catalyst).

e Solvent: DMF or Acetone (reflux).
e Mechanism:

attack of the phenoxide ion on the primary alkyl chloride.

Detailed Protocol
 Activation: Dissolve 2-iodophenol in anhydrous DMF. Add
and stir at RT for 30 min to form the phenoxide.

o Addition: Add 4-chloro-2-methylbutan-2-ol and catalytic KI.

o Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 12—-18 hours. Monitor by TLC
(Hexane:EtOAc 8:2).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8446125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to
remove unreacted phenol) and Brine.

 Purification:
o Preferred: Flash Column Chromatography (Gradient 0-20% EtOAc in Hexane).

o Alternative: Kugelrohr distillation (High vacuum, >150°C).

Visualization: Synthesis & Property Workflow
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Starting Materials
(2-lodophenol + 4-Chloro-2-methylbutan-2-ol)

Nucleophilic Subst.

Reaction
(K2CO3, DMF, 80°C, 18h)

l

Workup
(EtOACc Extraction, NaOH Wash)

l

Crude Intermediate
(Viscous Qil / Solid)

State Check
(MP ~35-45°C)

If Solid/Lab Scale

Vacuum Distillation Flash Chromatography
(BP ~150°C @ 1mmHg) (Hexane/EtOAC)

Pure 4-(2-lodophenoxy)-2-methylbutan-2-ol
(Characterized by NMR, DSC)

Click to download full resolution via product page

Figure 1: Decision logic for the synthesis and isolation of 4-(2-lodophenoxy)-2-methylbutan-
2-ol based on predicted physical properties.
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e PubChem Compound Summary for 4-Chloro-2-methylbutan-2-ol (CAS 1985-88-2). National
Center for Biotechnology Information. Accessed March 2, 2026. [Link]

e PubChem Compound Summary for 2-lodophenol (CAS 533-58-4). National Center for
Biotechnology Information. Accessed March 2, 2026. [Link]

» Vogel, A. 1.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific &
Technical, 1989.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents
[patents.google.com]

e 2. quod.lib.umich.edu [quod.lib.umich.edu]

 To cite this document: BenchChem. [Comprehensive Characterization Guide: 4-(2-
lodophenoxy)-2-methylbutan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8446125#melting-point-and-boiling-point-of-4-2-
iodophenoxy-2-methylbutan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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